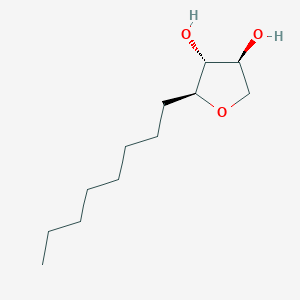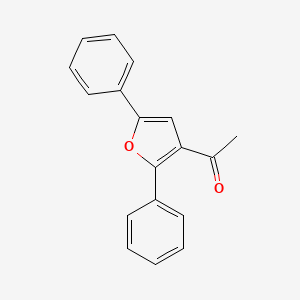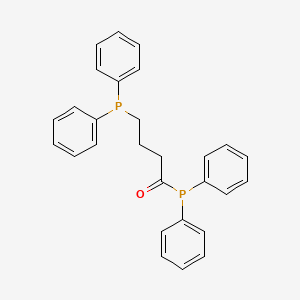
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione ring, which is a common motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid typically involves the reaction of succinic anhydride with an appropriate amine under controlled conditions. One common method involves the use of acetic acid as a solvent and a temperature of around 70°C . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrrolidine-2,5-dione ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its anticonvulsant properties and potential use in treating epilepsy.
Industry: Utilized in the production of monoclonal antibodies and other biopharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes . This inhibition can lead to anticonvulsant effects, making it a potential candidate for epilepsy treatment.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): Known for its broad-spectrum anticonvulsant activity.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Used to enhance monoclonal antibody production.
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid stands out due to its specific structural features and its ability to modulate calcium channels, which is not commonly observed in similar compounds. This unique mechanism of action provides it with distinct therapeutic potential .
Propiedades
Fórmula molecular |
C10H15NO4 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
2-(2,5-dioxopyrrolidin-1-yl)-4-methylpentanoic acid |
InChI |
InChI=1S/C10H15NO4/c1-6(2)5-7(10(14)15)11-8(12)3-4-9(11)13/h6-7H,3-5H2,1-2H3,(H,14,15) |
Clave InChI |
POGPSYWFFKFDMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)O)N1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)




![2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12892454.png)




![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12892485.png)


![6-Methylpyrazolo[1,5-a]imidazol-7-one oxime](/img/structure/B12892512.png)
